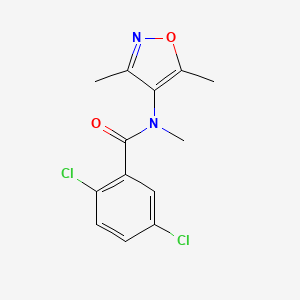
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide, commonly known as DMO, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of DMO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, DMO has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMO has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Additionally, DMO has been shown to have low toxicity to non-target organisms, making it a potentially environmentally friendly alternative to traditional herbicides.
実験室実験の利点と制限
One of the main advantages of using DMO in lab experiments is its versatility, as it has potential applications in various fields. Additionally, DMO is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMO in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are numerous future directions for research on DMO, including further studies into its mechanism of action and potential applications in medicine, agriculture, and materials science. Additionally, future research could focus on optimizing the synthesis process for DMO to improve its yield and purity. Overall, DMO has significant potential for a wide range of applications, making it an exciting area of research for scientists in various fields.
合成法
DMO is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid, followed by the addition of thionyl chloride and N-methylmorpholine. The resulting intermediate is then treated with N-methylamine to yield DMO.
科学的研究の応用
DMO has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DMO has shown promise as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, DMO has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, DMO has been studied for its potential as a herbicide, with research indicating that it has a broad spectrum of activity against various weed species. Furthermore, DMO has been shown to have low toxicity to non-target organisms, making it a potentially environmentally friendly alternative to traditional herbicides.
In materials science, DMO has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. For example, DMO has been used as a precursor for the synthesis of a series of polymeric materials that exhibit high thermal stability and good mechanical properties.
特性
IUPAC Name |
2,5-dichloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-16-7)17(3)13(18)10-6-9(14)4-5-11(10)15/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLBGMIAFENEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)

![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)


![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)

